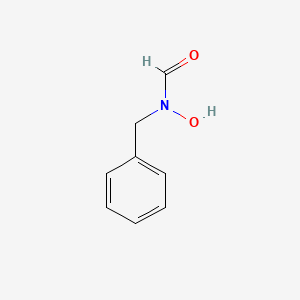
benzyl-(N-hydroxy)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl-(N-hydroxy)formamide is an organic compound with the molecular formula C8H9NO2 It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzyl-(N-hydroxy)formamide involves the selective N-formylation of N-hydroxylamines. This process typically includes reacting N-hydroxylamine with 2,2,2-trifluoroethylformate in an optionally buffered solvent. The reaction is conducted at temperatures ranging from 50°C to 70°C . Another method involves the oximation of hydroxylamine hydrochloride followed by reduction with sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
benzyl-(N-hydroxy)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
benzyl-(N-hydroxy)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of benzyl-(N-hydroxy)formamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it forms a chelate with the zinc ion in the active site of metalloproteinases, thereby inhibiting their activity . This interaction is crucial for its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzyl-(N-hydroxy)formamide include other N-hydroxyformamides and N-hydroxylamines. These compounds share similar structural features but differ in their specific functional groups and substituents.
Uniqueness
This compound is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
Eigenschaften
CAS-Nummer |
31335-70-3 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
N-benzyl-N-hydroxyformamide |
InChI |
InChI=1S/C8H9NO2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2 |
InChI-Schlüssel |
DTDVWUSGUXOBQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














